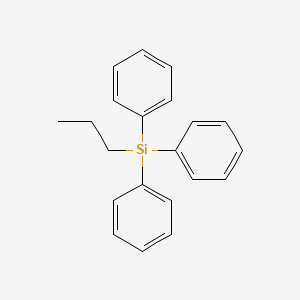
Triphenyl(propyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(propyl)silane is an organosilicon compound with the molecular formula C21H22Si. It consists of a silicon atom bonded to a propyl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of propene with triphenylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propene.
Another method involves the reaction of triphenylchlorosilane with propylmagnesium bromide (Grignard reagent). This reaction occurs in an anhydrous solvent, such as diethyl ether, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes often employ platinum-based catalysts, such as Karstedt’s catalyst, to enhance reaction efficiency and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Triphenyl(propyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to other compounds.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Reduction: this compound can be used in the presence of a catalyst, such as palladium on carbon, to reduce various organic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: The major products depend on the substrate being reduced but often include reduced organic compounds.
Substitution: Substituted this compound derivatives with various functional groups.
科学研究应用
Triphenyl(propyl)silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological studies.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
作用机制
The mechanism by which triphenyl(propyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across carbon-carbon double bonds, facilitated by a catalyst. The silicon atom can also form stable bonds with oxygen, nitrogen, and other elements, enabling its use in various chemical transformations.
相似化合物的比较
Similar Compounds
Triphenylsilane: Similar in structure but lacks the propyl group. It is commonly used as a reducing agent.
Triphenylchlorosilane: Contains a chlorine atom instead of a propyl group. It is used as a precursor in the synthesis of other organosilicon compounds.
Triphenylmethane: Lacks the silicon atom and is used as a dye precursor and in organic synthesis.
Uniqueness
Triphenyl(propyl)silane’s uniqueness lies in its combination of the propyl group and three phenyl groups bonded to silicon. This structure imparts specific reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
属性
CAS 编号 |
18737-73-0 |
|---|---|
分子式 |
C21H22Si |
分子量 |
302.5 g/mol |
IUPAC 名称 |
triphenyl(propyl)silane |
InChI |
InChI=1S/C21H22Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI 键 |
KKNJTFBOSGRHRG-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



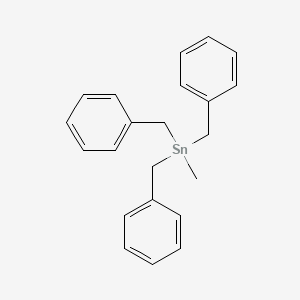
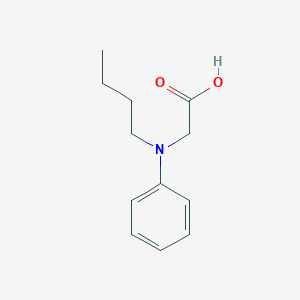
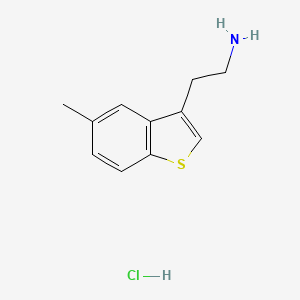
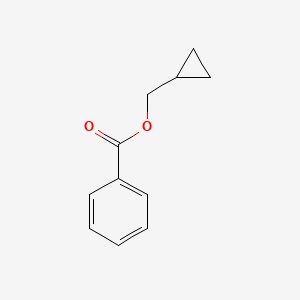
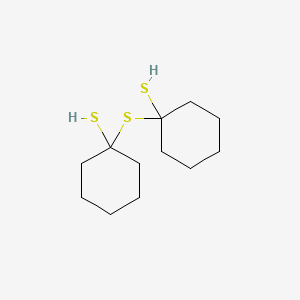
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
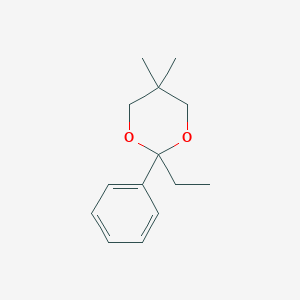


![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
